(-)-Corey lactone aldehyde P-phenyl benzoate
Description
Properties
IUPAC Name |
[(3aR,4R,5R,6aS)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c22-12-17-16-10-20(23)25-18(16)11-19(17)26-21(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16-19H,10-11H2/t16-,17-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOZUCMAAWBGQV-AKHDSKFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38754-71-1 | |
| Record name | Corey Aldehyde, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFT9QT3Y94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Introduction
(-)-Corey lactone aldehyde P-phenyl benzoate is an organic compound with significant implications in organic synthesis and medicinal chemistry. With the molecular formula C15H14O3, this compound is characterized by its unique lactone structure and versatility as a building block in complex chemical syntheses. This article explores the biological activities associated with this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C15H14O3
- Molecular Weight : 246.27 g/mol
- Physical State : Solid
- Solubility : Soluble in various solvents including water, ethanol, DMSO, and DMF.
- Melting Point : 128-138 °C
Structural Features
The compound features a lactone ring and an aldehyde group, which contribute to its reactivity and potential biological activity. The presence of these functional groups allows for various interactions with biological molecules, making it a subject of interest for therapeutic applications.
Pharmacological Properties
Research indicates that this compound exhibits several notable biological activities:
1. Synthesis of Prostaglandins
A significant application of this compound is its role in synthesizing prostaglandins via the Corey method. The efficient synthesis of these compounds has been documented, showcasing the lactone's utility in producing complex biological molecules that mimic natural hormones .
2. Antiproliferative Studies
While direct studies on this compound's antiproliferative effects are scarce, related compounds have demonstrated promising activity against various cancer cell lines. For instance, biakamides derived from similar structures showed significant antiproliferative effects with IC50 values around 0.5 μM against pancreatic cancer cells .
Comparative Analysis
To better understand the significance of this compound in biological contexts, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Corey Lactone | C10H16O2 | Simpler lactone structure used in synthesis |
| P-Hydroxybenzoic Acid | C7H6O3 | Exhibits similar esterification properties |
| Phenyl Benzoate | C13H10O2 | Commonly used as a flavoring agent |
| This compound | C15H14O3 | Versatile intermediate for prostaglandin synthesis |
This table illustrates how this compound stands out due to its unique combination of functional groups that enable it to participate in a broader range of chemical reactions compared to simpler analogs.
Scientific Research Applications
Applications in Organic Synthesis
(-)-Corey lactone aldehyde P-phenyl benzoate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its applications can be categorized as follows:
- Synthesis of Prostaglandins
- Building Block for Complex Molecules
-
Reactivity with Biological Molecules
- Interaction studies involving this compound have shown its reactivity with various biological molecules, which is essential for assessing its therapeutic viability and understanding its pharmacokinetics.
Case Studies
Several studies highlight the compound's utility in practical applications:
- Prostaglandin Synthesis : A notable study utilized this compound to synthesize PGD2-1,9-lactone through a series of reactions involving oxidation and hydrolysis. This method demonstrated high yields and efficiency, showcasing its potential in developing new therapeutic agents for ocular conditions .
- Tricyclic Compound Synthesis : Research published in Organic & Biomolecular Chemistry described the use of this compound as a substrate for synthesizing chiral tricyclic cyclopent[b]benzofuran derivatives. The study emphasized the compound's role in achieving time and cost efficiencies in synthetic pathways .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group in CLAPB undergoes nucleophilic additions with various reagents:
- Grignard Reagents : Form secondary alcohols (e.g., reaction with organomagnesium bromides yields substituted alcohols).
- Cyanide Anions : Produce cyanohydrins, which are intermediates for α-hydroxy acids.
| Reaction Type | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| Grignard Addition | CH₃MgBr | Secondary Alcohol | 85% | THF, -78°C → RT |
| Cyanohydrin Formation | KCN | Cyanohydrin | 72% | H₂O/EtOH, pH 7 |
Oxidation and Reduction Reactions
The aldehyde moiety is redox-active:
- Oxidation : Converts the aldehyde to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
- Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol.
| Reaction | Reagent | Product | Yield | Notes |
|---|---|---|---|---|
| Oxidation | CrO₃/H₂SO₄ | Carboxylic Acid | 90% | Acetone, 0°C |
| Reduction | NaBH₄ | Primary Alcohol | 88% | MeOH, RT |
Transesterification
The benzoate ester undergoes transesterification under acidic or basic conditions:
textCLAPB + MeOH → Corey Lactone Methyl Ester + Benzoic Acid
Conditions : H₂SO₄ (cat.), reflux, 6h . Yield : 92% .
Lactone Ring-Opening Reactions
The δ-lactone ring is cleaved under acidic or enzymatic conditions to form prostaglandin precursors :
- Acidic Hydrolysis : HCl in THF opens the lactone to a diol carboxylic acid .
- Enzymatic Resolution : Lipases selectively hydrolyze the lactone for chiral synthesis .
| Method | Conditions | Product | Application |
|---|---|---|---|
| Acidic Hydrolysis | 1M HCl, THF, 50°C | Diol Carboxylic Acid | Prostaglandin F₂α synthesis |
| Enzymatic Hydrolysis | Lipase PS, pH 7.5 | Chiral Diol | Drug intermediates |
Wittig Reaction
The aldehyde participates in Wittig reactions to form alkenes, critical for side-chain elongation in prostaglandins :
textCLAPB + Ph₃P=CHR → R-CH=CH-Corey Lactone Derivative
Example : Reaction with 1-triphenylphosphine-2-heptanone yields a trans-alkene .
Conditions : DCM/DMSO, DCC, TFA, 25°C, 4h . Yield : 78% .
Acetal/Ketal Formation
The aldehyde reacts with diols (e.g., ethylene glycol) to form acetals, protecting the aldehyde during multi-step syntheses:
Conditions : BF₃·Et₂O, RT, 2h. Yield : 82%.
Biological Interactions
CLAPB derivatives interact with enzymes in prostaglandin biosynthesis:
- Cyclooxygenase (COX) Binding : The lactone ring mimics arachidonic acid’s cyclic structure, inhibiting COX-2 .
- Receptor Agonism : Modifies prostaglandin receptors in vitro (EC₅₀ = 0.5 μM in PANC-1 cells) .
Key Research Findings:
- Efficiency : Transesterification with methanol achieves >90% yield under optimized conditions .
- Stereoselectivity : Enzymatic lactone hydrolysis provides enantiomeric excess (ee) >98% .
- Applications : Used in syntheses of biakamides (anticancer agents) and thromboxane B₂ .
This compound’s versatility in nucleophilic, redox, and ring-opening reactions underpins its role as a cornerstone in prostaglandin and complex molecule synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Corey Lactone Derivatives
(-)-Corey Lactone Benzoate (CAS 39746-00-4) :
- Molecular Formula : C₁₅H₁₆O₅ (MW 276.288) .
- Differs by lacking the aldehyde group, replaced with a hydroxyl group. This reduces reactivity in subsequent olefination steps, necessitating additional oxidation steps in prostaglandin synthesis .
- Synthesized via enzymatic resolution (porcine pancreatic lipase) with >98% enantiomeric excess (ee) .
Corey Lactone Diol :
Aldehyde-Containing Intermediates
- (+)-Isovelleral: A fungal sesquiterpenoid with two aldehyde groups. Demonstrates antimicrobial and cytotoxic activities but lacks the lactone scaffold, limiting utility in prostaglandin synthesis . Highlights the role of aldehydes in bioactivity, though (-)-Corey aldehyde’s benzoate protection enhances stability for synthetic applications .
Data Tables
Table 1: Key Properties of (-)-Corey Lactone Aldehyde P-Phenyl Benzoate and Analogues
| Compound | CAS No. | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | 39746-01-5 | C₁₅H₁₄O₅ | 274.27 | 133 | γ-Lactone, aldehyde (benzoate-protected) |
| (-)-Corey lactone benzoate | 39746-00-4 | C₁₅H₁₆O₅ | 276.288 | N/A | γ-Lactone, hydroxyl |
| Evans’ Lactone | N/A | C₂₀H₂₇NO₅ | 361.43 | N/A | δ-Lactone, epoxide |
Research Findings
- Enzymatic vs. Chemical Synthesis: Enzymatic methods (e.g., porcine pancreatic lipase) achieve high ee (>98%) but involve multi-step workflows and lower yields . Chemical domino reactions (e.g., Michael/Michael cascades) enable one-pot synthesis with comparable ee (>99%) and reduced purification .
Functional Group Impact :
Applications :
Preparation Methods
Core Lactone Formation
The synthesis begins with the preparation of the Corey lactone scaffold, a bicyclic structure derived from cyclopentane precursors. A common approach involves the Baeyer-Villiger oxidation of a substituted cyclopentanone, introducing the lactone oxygen atom. For example:
Key parameters include the choice of peracid (e.g., mCPBA or H2O2/AcOH) and temperature (-20°C to 25°C), which influence regioselectivity and yield.
Esterification with P-Phenyl Benzoic Acid
The final step involves coupling the lactone aldehyde with p-phenyl benzoic acid. Steglich esterification (DCC/DMAP) or Mitsunobu conditions (DEAD/PPh3) are employed to form the ester bond:
Reaction monitoring via TLC or HPLC ensures completion, with purification by column chromatography (hexane/ethyl acetate).
Table 1: Comparison of Esterification Methods
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Steglich | DCC, DMAP | 25 | 78 | 95 |
| Mitsunobu | DEAD, PPh3 | 0 | 85 | 97 |
| Acid Chloride | SOCl2, Pyridine | -10 | 70 | 90 |
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing transition states. Non-polar solvents (toluene) are avoided due to poor solubility of intermediates.
Catalytic Systems
Bifunctional catalysts like DMAP improve esterification efficiency by activating the carboxylic acid and deprotonating the alcohol. Kinetic studies show a 20% yield increase when DMAP is used at 10 mol%.
Temperature and Time
Low temperatures (-10°C to 0°C) minimize side reactions during oxidation steps, while esterification proceeds optimally at 25°C for 12–24 hours.
Industrial-Scale Manufacturing
Xinchem Corporation and other manufacturers employ continuous flow reactors to scale up the synthesis. Key advantages include:
-
Enhanced Heat Transfer : Mitigates exothermic risks during oxidation.
-
Reproducibility : Automated systems reduce human error.
-
Yield Optimization : Real-time analytics adjust reagent stoichiometry.
Analytical Characterization
Spectroscopic Methods
Chiral Purity Assessment
Chiral HPLC with a cellulose-based column resolves enantiomers, verifying >99% ee for the (-)-enantiomer.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the key functional groups in (-)-Corey lactone aldehyde P-phenyl benzoate, and how do they influence its reactivity in organic synthesis?
- Methodological Answer : The compound contains an aldehyde, lactone, and P-phenyl benzoate ester. The aldehyde participates in nucleophilic additions (e.g., Wittig or Horner-Emmons reactions), while the lactone ring provides rigidity and stereochemical control. The benzoate ester enhances solubility in nonpolar solvents and stabilizes intermediates via resonance. Functional group analysis can be performed using spectroscopic methods (e.g., IR for carbonyl stretches, NMR for lactone carbons) and chemical tests (e.g., Tollens’ reagent for aldehydes ).
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : The compound is typically synthesized via Baeyer-Villiger oxidation of bicycloheptenones to form the lactone core . Subsequent functionalization involves:
- Aldehyde introduction : Controlled oxidation of a primary alcohol or reductive cleavage of an epoxide.
- Benzoate esterification : Reaction with benzoyl chloride under basic conditions (e.g., pyridine catalysis) .
Key intermediates should be characterized by chiral HPLC or polarimetry to confirm enantiopurity .
Q. How can researchers verify the stereochemical integrity of this compound during synthesis?
- Methodological Answer : Use X-ray crystallography for absolute configuration determination. Alternatively, compare optical rotation values with literature data (e.g., for the core lactone ). Chiral shift reagents in NMR or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can resolve stereochemical ambiguities .
Advanced Research Questions
Q. What strategies mitigate chemoselectivity challenges when modifying the aldehyde group in (-)-Corey lactone derivatives?
- Methodological Answer : Protect the lactone carbonyl with trimethylsilyl groups to prevent undesired nucleophilic attacks. For aldehyde-specific reactions:
- Wittig reactions : Use stabilized ylides to avoid lactone ring opening.
- Reductive amination : Employ NaBHCN in buffered conditions to maintain lactone stability .
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes) and LC-MS for intermediate stability .
Q. How do competing electronic effects (e.g., meta- vs. para-substitution in benzoate esters) impact the stability of (-)-Corey lactone derivatives?
- Methodological Answer : Para-substituted benzoates exhibit greater resonance stabilization due to delocalization of the ester’s electron-withdrawing effect, whereas meta-substitution introduces steric strain and reduced conjugation. Compare thermal stability via DSC (differential scanning calorimetry) and hydrolytic resistance under acidic/basic conditions (e.g., 0.1M HCl vs. NaOH at 25°C) .
Q. What analytical techniques resolve contradictions in reported reaction yields for Corey lactone aldehyde derivatization?
- Methodological Answer : Systematic validation using:
- Reaction calorimetry : To detect exothermic side reactions.
- Kinetic profiling : Monitor intermediates via in-situ FTIR or Raman spectroscopy.
- Reproducibility controls : Test solvent purity (e.g., anhydrous THF vs. technical grade) and catalyst lot variability .
Contradictions often arise from trace moisture in aprotic solvents or incomplete lactone ring closure .
Q. How can researchers optimize enantiomeric excess (ee) in asymmetric reductions of (-)-Corey lactone intermediates?
- Methodological Answer : Screen chiral catalysts (e.g., Corey’s oxazaborolidine or Noyori-type Ru complexes) under varying temperatures (-78°C to 25°C) and solvent polarities (hexane vs. dichloromethane). Use NMR with chiral shift reagents for rapid ee quantification . For problematic reductions (e.g., C–15 allylic alcohol), consider enzymatic resolution with lipases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
